molecular formula C23H31N3O B4768415 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide

2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide

Cat. No. B4768415
M. Wt: 365.5 g/mol
InChI Key: CJAKHOKSXDUCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide, also known as PEPD, is a synthetic compound that has been studied extensively for its potential use in medicinal applications. PEPD is a member of the piperazine family of compounds, which are known for their diverse biological activities.

Mechanism of Action

2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's mechanism of action is not fully understood, but it is believed to involve modulation of neurotransmitter activity through binding to specific receptor sites. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of reward and motivation pathways in the brain. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has also been shown to modulate serotonin and adrenergic receptor activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter activity, changes in receptor expression, and alterations in gene expression. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its potential therapeutic effects in schizophrenia. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has also been shown to alter gene expression in the brain, suggesting that it may have long-term effects on neuronal function.

Advantages and Limitations for Lab Experiments

2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has several advantages for use in lab experiments, including its high purity and well-established synthesis method. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's affinity for several neurotransmitter receptors also makes it a valuable tool for investigating the role of these receptors in psychiatric disorders. However, 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's mechanism of action is not fully understood, and its potential therapeutic effects have not been fully validated in clinical trials.

Future Directions

There are several potential future directions for research on 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide. One area of interest is the development of more selective compounds that target specific neurotransmitter receptors. Another area of interest is the investigation of 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's potential therapeutic effects in animal models of psychiatric disorders. Additionally, further studies are needed to fully understand 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's mechanism of action and potential long-term effects on neuronal function.

Scientific Research Applications

2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been studied extensively for its potential use in medicinal applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been shown to have an affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This has led to investigations into the compound's ability to modulate neurotransmitter activity and potentially alleviate symptoms of psychiatric disorders.

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-3-7-20-10-12-21(13-11-20)19(2)24-23(27)18-25-14-16-26(17-15-25)22-8-5-4-6-9-22/h4-6,8-13,19H,3,7,14-18H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAKHOKSXDUCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenylpiperazin-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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